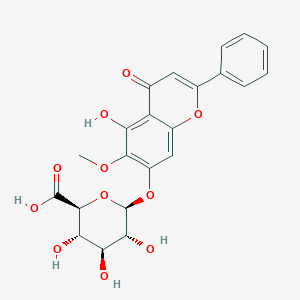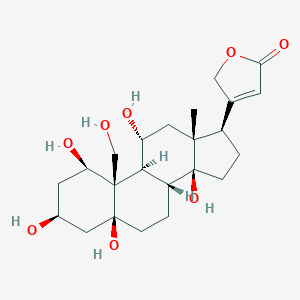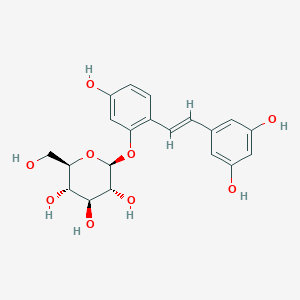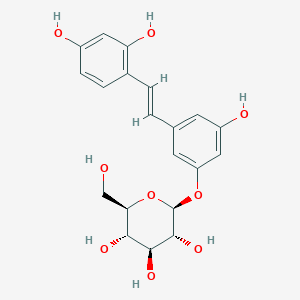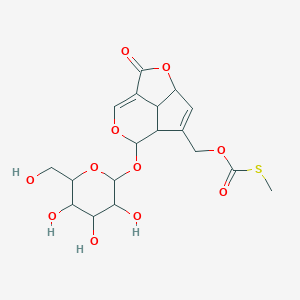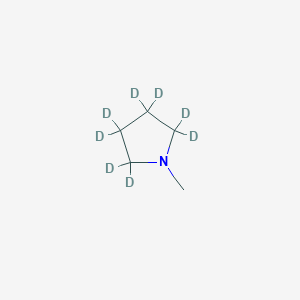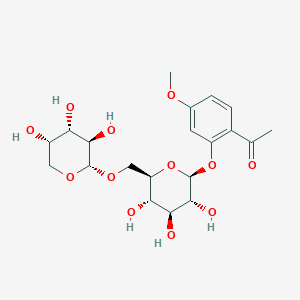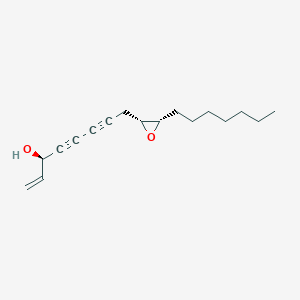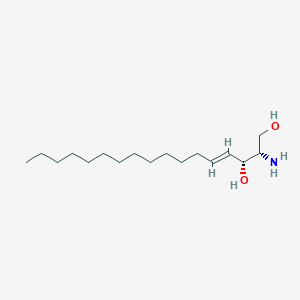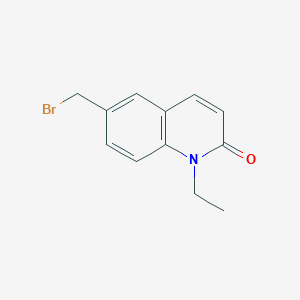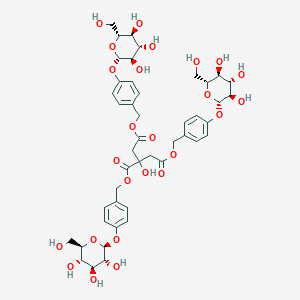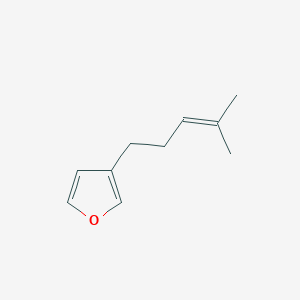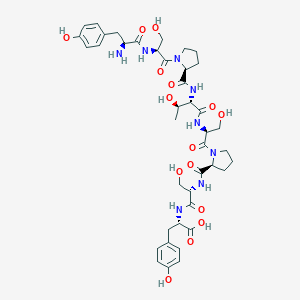
Ysptspsy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ysptspsy is a peptide that has gained attention in the scientific research community due to its potential as a therapeutic agent. It is derived from a natural protein and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
Ysptspsy exerts its biological effects through various mechanisms. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular antioxidant defense. Ysptspsy also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Ysptspsy has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Ysptspsy also reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. In addition, ysptspsy has been found to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ysptspsy is its stability and solubility in water, which makes it easy to handle in lab experiments. Ysptspsy is also relatively inexpensive to synthesize, which makes it accessible to researchers. However, one of the limitations of ysptspsy is its low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of ysptspsy. One area of research is the development of ysptspsy derivatives with improved bioavailability and efficacy. Another area of research is the investigation of ysptspsy in combination with other therapeutic agents for the treatment of various diseases. Additionally, the mechanisms underlying the neuroprotective effects of ysptspsy need to be further elucidated.
Conclusion
In conclusion, ysptspsy is a promising peptide with various biological activities and potential therapeutic applications. Its stability and solubility make it an attractive molecule for lab experiments. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective derivatives.
Métodos De Síntesis
Ysptspsy is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Ysptspsy has been studied extensively for its potential as a therapeutic agent. It has been found to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Ysptspsy has also been shown to have potential in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
127959-11-9 |
|---|---|
Nombre del producto |
Ysptspsy |
Fórmula molecular |
C41H56N8O15 |
Peso molecular |
900.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
Clave InChI |
WSYIZXSKHFDPIZ-JEUAVNDSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Secuencia |
YSPTSPSY |
Sinónimos |
Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine YSPTSPSY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



